N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Overview
Description
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, along with various functional groups such as methoxy, fluoro, and sulfonamide. These structural features contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that derivatives of 1,2,4-triazole act as active pharmacophores by interacting with biological receptors of high affinity . This interaction is facilitated by their dipole character, hydrogen bonding capacity, rigidity, and specific solubility .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level that can support their anticancer action .
Biochemical Pathways
Thiazolo[3,2-b][1,2,4]triazoles are known for their diverse biological activity, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility and rigidity, as well as its ability to form hydrogen bonds, suggest that it may have good bioavailability .
Result of Action
Similar compounds have shown to have cytotoxic effects , suggesting that this compound may also have similar effects.
Preparation Methods
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The triazole ring is typically formed through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting thioamides with α-haloketones.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled through a cyclization reaction to form the triazolothiazole core.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide undergoes several types of chemical reactions :
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The triazole and thiazole rings can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an enzyme inhibitor and receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as :
4-[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline: This compound has a similar triazole-thiazole core but different functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole-thiazole core but differ in their ring fusion and substituents.
1,2,4-Triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound has a similar sulfonamide group but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S2/c1-13-10-16(5-6-17(13)22)32(27,28)23-9-8-15-12-31-21-24-20(25-26(15)21)14-4-7-18(29-2)19(11-14)30-3/h4-7,10-12,23H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRUYZGKMMHSRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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